molecular formula C22H14N2O7 B3738557 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid CAS No. 5756-16-1

4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid

Cat. No.: B3738557
CAS No.: 5756-16-1
M. Wt: 418.4 g/mol
InChI Key: RZQQGZWGYIXAIN-UHFFFAOYSA-N
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Description

4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound consists of multiple functional groups, including a nitro group, a phenoxy group, and a benzoic acid moiety, which contribute to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 3-nitrophenol

    • Starting material: Phenol

    • Reaction: Nitration using concentrated nitric acid and sulfuric acid

    • Conditions: Controlled temperature around 50-60°C

    • Product: 3-nitrophenol

  • Formation of 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole

    • Starting material: 3-nitrophenol

    • Reaction: Condensation with phthalic anhydride

    • Conditions: Reflux in acetic anhydride

    • Product: 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole

  • Synthesis of 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid

    • Starting material: 5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole

    • Reaction: Coupling with 4-carboxybenzyl chloride

    • Conditions: Base-catalyzed in an organic solvent like dimethylformamide (DMF)

    • Product: this compound

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The nitro group can be reduced to an amino group.

    • Reduction: : The isoindole ring can undergo hydrogenation.

    • Substitution: : The phenoxy group can participate in nucleophilic substitutions.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in acidic medium.

    • Reduction: : Hydrogen gas with a palladium catalyst.

    • Substitution: : Sodium hydride in DMF.

  • Major Products

    • Reduction of the nitro group forms 4-{[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid.

    • Oxidation of the isoindole ring leads to various carboxylic acid derivatives.

Scientific Research Applications

  • Chemistry: : Utilized as a building block for the synthesis of complex organic molecules, especially in designing molecules with specific reactivity.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

  • Medicine: : Explored as a precursor for drug development, particularly in designing anti-inflammatory and anticancer agents.

  • Industry: : Used in the production of high-performance materials, such as polymers with unique properties.

Mechanism of Action

  • Molecular Targets

    • The compound can interact with enzyme active sites, potentially inhibiting their activity.

    • It may bind to DNA, affecting gene expression.

  • Pathways Involved

    • Inhibition of specific enzymes like oxidoreductases or hydrolases.

    • Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • Similar Compounds

    • 4-(2-nitrophenoxy)benzoic acid

    • 4-[(4-nitrophenoxy)methyl]benzoic acid

    • 5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindole

  • Uniqueness

    • The combination of a nitro group with the isoindole and benzoic acid moieties gives 4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid unique reactivity and potential for a wide range of applications.

This compound is a remarkable example of how intricate organic molecules can be synthesized and utilized for various scientific purposes. Do you have any specific applications or reactions you're curious about with this compound?

Properties

IUPAC Name

4-[[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O7/c25-20-18-9-8-17(31-16-3-1-2-15(10-16)24(29)30)11-19(18)21(26)23(20)12-13-4-6-14(7-5-13)22(27)28/h1-11H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQGZWGYIXAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362210
Record name STK000909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-16-1
Record name STK000909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Reactant of Route 2
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Reactant of Route 4
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4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid

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